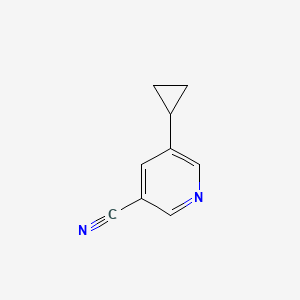

5-Cyclopropylnicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLVMEMSRQONKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726287 |

Source

|

| Record name | 5-Cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900802-81-5 |

Source

|

| Record name | 5-Cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Cyclopropylnicotinonitrile from 3-methylpyridine

An In-Depth Technical Guide to the Synthesis of 5-Cyclopropylnicotinonitrile from 3-Methylpyridine

Abstract

This compound is a valuable heterocyclic building block in modern medicinal chemistry, appearing as a key structural motif in various pharmacologically active agents. Its synthesis requires a strategic approach to functionalize the pyridine ring efficiently and selectively. This technical guide provides a comprehensive overview of a robust and scalable synthetic route starting from the readily available industrial chemical, 3-methylpyridine. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven experimental protocols, and justify the selection of reagents and conditions to ensure reproducibility and high yield. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction and Strategic Overview

The pyridine core is a privileged scaffold in drug discovery, and its substitution pattern dictates biological activity. The introduction of a cyclopropyl group, a non-classical bioisostere of a phenyl ring or a t-butyl group, can significantly enhance metabolic stability, binding affinity, and cell permeability. The target molecule, this compound, combines these features, making it a sought-after intermediate.

The synthetic strategy detailed herein transforms 3-methylpyridine into the target compound via a three-step sequence. This route is designed for efficiency and scalability, leveraging well-established industrial processes and modern cross-coupling chemistry. The core transformations are:

-

Ammoxidation: Conversion of the 3-methyl group into a nitrile functionality.

-

Electrophilic Bromination: Selective installation of a bromine atom at the 5-position of the pyridine ring, which serves as a handle for the final cross-coupling.

-

Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction between the synthesized 5-bromonicotinonitrile and cyclopropylboronic acid to form the final C-C bond.

This approach is advantageous as it begins with an inexpensive starting material and proceeds through stable, isolable intermediates.

Retrosynthetic Analysis and Workflow

A retrosynthetic analysis reveals a clear path from the target molecule to the starting material. The key disconnection is the C-C bond between the pyridine ring and the cyclopropyl group, pointing to a cross-coupling reaction. The bromine and nitrile functionalities are installed through established pyridine chemistry.

An In-depth Technical Guide to 5-Cyclopropylnicotinonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropylnicotinonitrile, a substituted pyridine derivative, has emerged as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its unique structural motif, combining the aromaticity and hydrogen bonding capabilities of a pyridine ring with the conformational rigidity and metabolic stability of a cyclopropyl group, imparts desirable physicochemical properties for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug discovery.

Chemical and Physical Properties

CAS Number: 900802-81-5

Molecular Formula: C₉H₈N₂

Molecular Weight: 144.17 g/mol

While experimentally determined physical properties are not extensively reported in publicly available literature, predicted values provide a useful reference for handling and reaction planning.

| Property | Predicted Value |

| Boiling Point | 255.4 ± 28.0 °C |

| Density | 1.16 ± 0.1 g/cm³ |

| pKa | 2.16 ± 0.20 |

These predicted values suggest that this compound is a relatively high-boiling liquid or a low-melting solid with a density slightly greater than water. Its predicted pKa indicates it is a weak base, characteristic of a pyridine derivative.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, 5-bromonicotinonitrile is coupled with cyclopropylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

-

5-Bromonicotinonitrile

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

-

Potassium phosphate (K₃PO₄) or another suitable base

-

Toluene and Water (degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 5-bromonicotinonitrile (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02-0.05 eq) and the phosphine ligand (0.04-0.10 eq).

-

Solvent Addition: Add degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the nitrile and the pyridine ring.

Reactions of the Nitrile Group

-

Reduction to Primary Amine: The nitrile group can be readily reduced to a primary amine (5-cyclopropylpyridin-3-yl)methanamine) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is crucial for introducing a flexible linker and a basic center, which can be valuable for modulating pharmacokinetic properties in drug candidates.

-

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to the corresponding carboxylic acid (5-cyclopropylnicotinic acid). This allows for the introduction of a key hydrogen bond donor and acceptor, and a potential point for amide coupling in further synthetic elaborations.

Reactions of the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, it can undergo nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. The cyclopropyl and nitrile substituents will also influence the regioselectivity of such reactions.

Applications in Drug Discovery

The incorporation of a cyclopropyl group into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1] The cyclopropyl moiety in this compound can serve as a bioisostere for other groups, offering a unique conformational constraint.

While specific clinical candidates containing the this compound core are not widely publicized, this scaffold is of significant interest in the discovery of novel therapeutics targeting a range of biological targets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate target engagement and pharmacokinetic profiles. The pyridine nitrogen provides a key point for interaction with biological targets and can influence solubility and other drug-like properties.

Logical Relationship in Drug Design

Caption: Role of this compound in drug design.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the protons on the pyridine ring, the cyclopropyl group, and any residual solvent. The chemical shifts and coupling patterns will be diagnostic for the structure.

-

¹³C NMR: Will show distinct resonances for each unique carbon atom in the molecule, including the nitrile carbon and the carbons of the pyridine and cyclopropyl rings.

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also provide structural information.

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible. The presence of the cyclopropyl and nitrile functionalities provides a unique combination of properties and handles for further chemical modification, making it an attractive scaffold for the development of novel compounds with tailored biological activities and physicochemical characteristics. As research in these areas continues to advance, the importance and utility of this compound are poised to grow.

References

-

Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem.2016 , 59 (19), 8712–8756. Available at: [Link]

Sources

Spectroscopic Data for 5-Cyclopropylnicotinonitrile: An In-Depth Technical Guide

Introduction: The Structural Significance of 5-Cyclopropylnicotinonitrile

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The nicotinonitrile scaffold is a well-established pharmacophore present in a variety of approved drugs, recognized for its ability to participate in crucial hydrogen bonding interactions with biological targets.[1] The incorporation of a cyclopropyl moiety can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity, making it a valuable substituent in the design of novel therapeutic agents.

Accurate structural elucidation is the cornerstone of any chemical research and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed and complementary picture of a molecule's architecture. This guide offers a comprehensive analysis of the spectroscopic data for this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its unambiguous identification and characterization. The data presented herein is a combination of predicted NMR spectra and an analysis of expected IR and MS data based on established spectroscopic principles.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopropyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen, as well as the unique electronic properties of the cyclopropyl ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 | 8.65 | d | 2.0 |

| H2 | 8.58 | d | 2.0 |

| H4 | 7.65 | t | 2.0 |

| H9 | 2.05 | m | - |

| H10/H11 | 1.15 | m | - |

| H10/H11 | 0.85 | m | - |

Data predicted using NMRDB.org.[2]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H2, H4, H6): The protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. H2 and H6, being ortho to the nitrogen, are predicted to be the most deshielded. The meta-coupling between H2 and H4, and H6 and H4, results in triplet-like appearance for H4 and doublets for H2 and H6.

-

Cyclopropyl Protons (H9, H10, H11): The protons of the cyclopropyl group resonate in the upfield region (δ 0.5-2.5 ppm). The methine proton (H9) is expected to be further downfield than the methylene protons (H10 and H11) due to its position on the carbon attached to the aromatic ring. The methylene protons are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.

Caption: Plausible mass spectral fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

-

-

Instrument Setup and Data Acquisition:

-

Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Method: Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure good separation and peak shape. A typical program might be: hold at 50 °C for 1 minute, then ramp to 250 °C at 10 °C/min.

-

MS Method: Set the ion source temperature to ~230 °C and the quadrupole temperature to ~150 °C. Use a standard electron energy of 70 eV. Acquire data in full scan mode over a mass range of m/z 40-300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification. The predicted NMR data aligns well with the expected chemical shifts based on the electronic and structural features of the molecule. The characteristic IR absorptions and plausible mass spectral fragmentation patterns further corroborate the proposed structure. This in-depth guide, complete with detailed experimental protocols and spectral interpretations, serves as a vital resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound.

References

-

Gouda, M. A., et al. (2021). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). RSC Advances, 11(34), 20993-21016. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

- Smith, B. C. (2018).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Franklin, E. M., et al. (2021). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 32(10), 2668-2676. [Link]

-

Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and accurate algorithm for the simulation of NMR spectra of large spin systems. Journal of Magnetic Resonance, 209(2), 123-130. [Link]

-

ChemAxon. (2024). NMR Predictor. [Link]

-

Wishart, D. S., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

NMRDB.org. (2024). ¹H NMR Prediction. [Link]

-

NMRDB.org. (2024). ¹³C NMR Prediction. [Link]

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to the Medicinal Chemistry Applications of 5-Cyclopropylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic incorporation of unique chemical motifs is paramount to accessing novel biological space and developing next-generation therapeutics. The 5-Cyclopropylnicotinonitrile scaffold represents a compelling, yet underexplored, starting point for the design of innovative small molecule drug candidates. This technical guide provides a comprehensive overview of the potential medicinal chemistry applications of this unique molecule. By dissecting the established roles of its constituent parts—the bioisosterically significant cyclopropyl group and the versatile nicotinonitrile core—we will illuminate a rational path forward for its investigation. This document will detail proposed synthetic strategies, potential therapeutic targets, and robust experimental workflows for the synthesis and evaluation of novel this compound derivatives, thereby providing a foundational blueprint for researchers to unlock its therapeutic potential.

The Strategic Rationale: Deconstructing the this compound Scaffold

The therapeutic potential of this compound can be inferred from the well-documented contributions of its two key structural features: the cyclopropyl ring and the nicotinonitrile (3-cyanopyridine) core.

The Cyclopropyl Group: A Privileged Moiety in Medicinal Chemistry

The cyclopropane ring is a recurring motif in numerous FDA-approved drugs, valued for its unique conformational and electronic properties.[1][2] Its incorporation into a drug candidate can confer a multitude of advantages:

-

Enhanced Potency and Binding Affinity : The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a bioactive conformation, thereby increasing its binding affinity and selectivity for a specific biological target.[3] This conformational constraint can be crucial for optimizing interactions with enzyme active sites or receptor binding pockets.

-

Improved Metabolic Stability : The cyclopropyl group is generally resistant to common metabolic degradation pathways that affect more flexible alkyl chains.[3] This enhanced stability can lead to a longer in vivo half-life, potentially allowing for less frequent dosing and improved patient compliance.[3]

-

Modulation of Physicochemical Properties : The introduction of a cyclopropyl group can fine-tune a molecule's lipophilicity and solubility, properties that are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Bioisosteric Replacement : The cyclopropyl ring is often employed as a bioisostere for a gem-dimethyl group or a vinyl group, offering a similar spatial arrangement with different electronic properties.[2][4]

The presence of the cyclopropyl group in drugs for indications ranging from viral infections (COVID-19, HIV/AIDS) to chronic diseases like asthma and hepatitis C underscores its broad utility in drug design.[1]

The Nicotinonitrile Core: A Versatile Pharmacophore

Nicotinonitrile, or 3-cyanopyridine, is a key building block in the synthesis of a wide array of pharmaceuticals.[5] Its heterocyclic pyridine structure and reactive nitrile group make it an indispensable scaffold for creating advanced therapeutic agents.[5]

-

Diverse Biological Activities : Nicotinonitrile derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[6][7][8][9][10][11]

-

Marketed Drugs : A number of successful drugs incorporate the nicotinonitrile scaffold, such as the kinase inhibitors Bosutinib and Neratinib, and the cardiotonic agents Milrinone and Olprinone.[7]

-

Synthetic Tractability : The nitrile group can be readily transformed into other functional groups, such as amines, amides, and carboxylic acids, providing a handle for further chemical elaboration and the exploration of structure-activity relationships (SAR).

The convergence of these two powerful moieties in this compound presents a unique opportunity to explore novel chemical space and develop drug candidates with potentially superior pharmacological profiles.

Proposed Synthetic Pathways to this compound and its Derivatives

While the direct synthesis of this compound is not extensively documented in publicly available literature, established synthetic methodologies for analogous compounds provide a clear path forward.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the cyclopropyl group on a pre-existing pyridine ring or the construction of the pyridine ring with the cyclopropyl group already in place.

Figure 1: Retrosynthetic approaches to this compound and its derivatives.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a plausible route to this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of 5-Bromonicotinonitrile

This starting material is commercially available or can be synthesized from nicotinamide via bromination and subsequent dehydration of the amide.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup : To a flame-dried Schlenk flask, add 5-bromonicotinonitrile (1.0 eq.), cyclopropylboronic acid (1.5 eq.), potassium phosphate (3.0 eq.), and palladium(II) acetate (0.05 eq.).

-

Ligand Addition : Add a suitable phosphine ligand, such as SPhos or XPhos (0.1 eq.).

-

Solvent Addition : Add a mixture of toluene and water (e.g., 10:1 v/v).

-

Degassing : Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction Execution : Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Potential Therapeutic Applications and Target Classes

Based on the known biological activities of nicotinonitrile and cyclopropyl-containing compounds, several therapeutic areas and target classes present as promising avenues for the investigation of this compound derivatives.

Oncology

-

Kinase Inhibition : The nicotinonitrile scaffold is present in several approved kinase inhibitors.[7] The cyclopropyl group can be strategically positioned to probe specific pockets within the ATP-binding site of various kinases, potentially leading to highly potent and selective inhibitors of targets such as EGFR, BTK, or Pim-1 kinases.[8][12]

-

Antiproliferative Activity : Numerous nicotinamide and nicotinonitrile derivatives have demonstrated broad antiproliferative activity against various cancer cell lines.[11][13] The unique physicochemical properties imparted by the cyclopropyl group could enhance cellular uptake and target engagement, leading to improved cytotoxic effects.

Inflammation and Immunology

-

Enzyme Inhibition : The structural features of this compound make it a candidate for inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

-

Cytokine Modulation : Derivatives could be explored for their ability to modulate the production of pro-inflammatory cytokines.

Infectious Diseases

-

Antiviral and Antibacterial Agents : The pyridine ring is a common feature in many antimicrobial agents. The introduction of a cyclopropyl group could enhance the activity profile against various pathogens.

Experimental Workflow for Lead Discovery and Optimization

A systematic and iterative approach is essential for identifying and optimizing lead compounds derived from the this compound scaffold.

Figure 2: A generalized workflow for the discovery and optimization of this compound-based drug candidates.

Library Synthesis

A focused library of this compound derivatives should be synthesized to explore the structure-activity relationship (SAR). Modifications could include:

-

Substitution on the Pyridine Ring : Introduction of various substituents at the 2-, 4-, and 6-positions.

-

Modification of the Nitrile Group : Conversion to amides, tetrazoles, or other nitrile isosteres.

-

Analogs of the Cyclopropyl Group : Exploration of other small, strained ring systems.

In Vitro Biological Evaluation

4.2.1 Primary Screening

-

Target-Based Assays : If a specific molecular target is hypothesized (e.g., a particular kinase), a direct enzymatic or binding assay should be employed.

-

Phenotypic Screening : For broader applications like oncology, a cell-based proliferation assay (e.g., MTT or CellTiter-Glo) against a panel of cancer cell lines is recommended.[13][14]

4.2.2 Secondary and Tertiary Assays

-

Mechanism of Action Studies : For hits from phenotypic screens, further assays are needed to identify the molecular target.

-

Selectivity Profiling : Hits should be tested against a panel of related targets to assess their selectivity.

-

In Vitro ADME/Tox : Early assessment of metabolic stability (microsomal stability assay), permeability (PAMPA), and potential cytotoxicity in non-cancerous cell lines is crucial.[14]

Data Presentation and Interpretation

To facilitate the analysis of screening data and the elucidation of SAR, results should be systematically tabulated.

| Compound ID | R1 | R2 | Target IC50 (µM) | Cell Proliferation GI50 (µM) (Cell Line X) | Microsomal Stability (t½, min) |

| CPN-001 | H | H | > 10 | 5.2 | 35 |

| CPN-002 | Cl | H | 2.1 | 0.8 | 45 |

| CPN-003 | H | OMe | 8.5 | 3.1 | 20 |

| ... | ... | ... | ... | ... | ... |

Table 1: Exemplar data table for summarizing biological and ADME data for a library of this compound derivatives.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its constituent parts, the cyclopropyl group and the nicotinonitrile core, have a proven track record in successful drug development programs. By leveraging the synthetic strategies and experimental workflows outlined in this guide, researchers can systematically explore the medicinal chemistry of this promising scaffold and potentially unlock new treatments for a range of human diseases. The journey from a novel chemical entity to a life-saving drug is arduous, but it begins with the rational exploration of promising new chemical space. This compound stands as a compelling starting point for that journey.

References

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link][15]

-

Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link][1]

-

(n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from [Link][3]

-

Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link][16]

-

Vacek, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Retrieved from [Link][6]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Retrieved from [Link][5]

-

(n.d.). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Retrieved from [Link][17]

-

Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link][2]

-

Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link][4]

-

I-MAK. (2025, February 21). Investigating the pharmaceutical industry's drug patenting practices. Retrieved from [Link][18]

-

(2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. Retrieved from [Link][7]

-

(1994). Cellular pharmacology and biological activity of 5-carboranyl-2'-deoxyuridine. PubMed. Retrieved from [Link][19]

-

(n.d.). Changes in the Number of Continuation Patents on Drugs Approved by the FDA. PMC. Retrieved from [Link][20]

-

(2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link][8]

-

Patsnap. (2024, January 4). What are the types of pharmaceutical patents?. Retrieved from [Link][21]

-

(2023). Synthesis and antiproliferative activity of (5R)-cleistenolide and analogues. ResearchGate. Retrieved from [Link][13]

-

(n.d.). Nicotinonitrile derivatives as antitumor agents. ResearchGate. Retrieved from [Link][9]

-

(2023). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. Retrieved from [Link][14]

-

DrugPatentWatch. (2025, July 30). The Pharmaceutical Patent Playbook: Forging Competitive Dominance from Discovery to Market and Beyond. Retrieved from [Link][22]

-

(2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. NIH. Retrieved from [Link][12]

-

Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Scirp.org. Retrieved from [Link][10]

-

Tulane Innovation Institute. (2025, March 11). Drug Development Patents & Filing Strategy. YouTube. Retrieved from [Link][23]

-

(2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Retrieved from [Link][11]

Sources

- 1. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 2. scientificupdate.com [scientificupdate.com]

- 3. nbinno.com [nbinno.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. longdom.org [longdom.org]

- 16. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. i-mak.org [i-mak.org]

- 19. Cellular pharmacology and biological activity of 5-carboranyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Changes in the Number of Continuation Patents on Drugs Approved by the FDA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What are the types of pharmaceutical patents? [synapse.patsnap.com]

- 22. drugpatentwatch.com [drugpatentwatch.com]

- 23. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Pharmacophore Modeling of 5-Cyclopropylnicotinonitrile Analogs

Abstract

This guide provides a comprehensive, technically-grounded framework for the pharmacophore modeling of 5-cyclopropylnicotinonitrile analogs. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, ensuring a robust and scientifically valid approach. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling for lead discovery and optimization. The guide details both ligand-based and structure-based methodologies, validation protocols, and the subsequent application of derived models in virtual screening campaigns.

Introduction: The Rationale for Focusing on this compound Analogs

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds. The addition of a cyclopropyl group at the 5-position often introduces favorable properties, including metabolic stability and unique conformational constraints that can enhance binding affinity and selectivity for specific biological targets. Recent studies have highlighted the potential of nicotinonitrile derivatives as inhibitors for targets such as DNA demethylases and as anti-cancer agents, underscoring the therapeutic relevance of this chemical class.[1][2]

Pharmacophore modeling serves as a powerful computational tool to distill the complex three-dimensional (3D) structural information of active molecules into a simplified and actionable model.[3][4] This model represents the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response.[5] For the this compound scaffold, a well-validated pharmacophore model can accelerate the drug discovery process by:

-

Identifying Novel Active Scaffolds: Screening large compound libraries to find structurally diverse molecules that match the pharmacophore and are likely to be active.[5][6]

-

Guiding Lead Optimization: Providing a 3D roadmap for synthetic chemists to modify existing leads to improve potency and selectivity.[7][8]

-

Elucidating Structure-Activity Relationships (SAR): Offering a molecular-level explanation for why certain structural modifications lead to changes in biological activity.[9][10]

This guide will provide the necessary protocols and theoretical underpinnings to achieve these goals.

Foundational Concepts: Ligand-Based vs. Structure-Based Approaches

The choice of pharmacophore modeling strategy is fundamentally dictated by the available structural information.

-

Ligand-Based Modeling: This approach is employed when a set of active compounds is known, but the 3D structure of the biological target has not been experimentally determined (e.g., by X-ray crystallography or NMR).[11] The core principle is that molecules with similar biological activity share common 3D arrangements of chemical features that are responsible for their interaction with the target.

-

Structure-Based Modeling: When a high-resolution structure of the target protein complexed with a ligand is available, this method is preferred.[6][11] The model is generated by directly analyzing the key interactions—such as hydrogen bonds, hydrophobic contacts, and ionic interactions—between the ligand and the amino acid residues in the binding pocket.[12]

Both methodologies, while different in their starting point, converge on the goal of creating a predictive 3D query for discovering new molecules.

A Unified Workflow for Pharmacophore Model Development

The following diagram illustrates a comprehensive workflow that integrates both ligand-based and structure-based approaches. The path taken depends on the availability of a target structure.

Caption: A unified workflow for pharmacophore model generation and application.

Detailed Protocol: Ligand-Based Pharmacophore Modeling

This protocol assumes a set of this compound analogs with known biological activity (e.g., IC50 values) against a specific target.

Step 4.1: Dataset Preparation and Curation

-

Causality: The quality of the input data directly determines the quality of the resulting model.[5] The dataset must be curated to remove ambiguity and error.

-

Protocol:

-

Assemble a Dataset: Collect a set of at least 15-20 analogs with a wide range of activities (spanning at least 3-4 orders of magnitude). Include both highly active and inactive compounds.

-

Standardize Structures: Correct protonation states (typically for pH 7.4), standardize tautomers, and ensure consistent representation of stereochemistry.

-

Define Activity Classes: Partition the dataset into at least two classes: "Active" (e.g., IC50 < 1 µM) and "Inactive" (e.g., IC50 > 10 µM). A "Moderately Active" class can also be used.

-

Split into Training and Test Sets: Divide the dataset, typically in an 80:20 ratio, into a training set (for model generation) and a test set (for validation). Ensure that the full range of activities and structural diversity is represented in both sets.

-

Step 4.2: Conformational Analysis

-

Causality: Ligands are flexible and adopt a specific 3D conformation (the "bioactive conformation") when binding to their target. Since this is unknown, a thorough search of conformational space is required to ensure the bioactive conformation is likely represented.

-

Protocol:

-

For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations.

-

Use a robust conformational search algorithm (e.g., OMEGA, ConfGen). Set an energy window (e.g., 20 kcal/mol) above the global minimum to ensure a comprehensive yet energetically plausible set of conformers.

-

Step 4.3: Common Feature Pharmacophore Generation

-

Causality: This step identifies the chemical features and their spatial arrangement that are common to the active molecules but absent in the inactives.

-

Protocol:

-

Feature Definition: Define the pharmacophoric features to be considered. For this compound analogs, these will typically include:

-

Hydrogen Bond Acceptor (HBA): The nitrile nitrogen.

-

Aromatic Ring (AR): The pyridine ring.

-

Hydrophobic (HY): The cyclopropyl group.

-

Additional features (HBA, HBD, HY) may be present on substituents.

-

-

Hypothesis Generation: Use a pharmacophore generation program (e.g., Phase, Catalyst, LigandScout).[8][11] The software will align the conformers of the active molecules and identify common feature arrangements (hypotheses).

-

Scoring and Ranking: The generated hypotheses are scored based on how well they map the active molecules and exclude the inactive ones. The best-ranked hypothesis is selected for validation.

-

Detailed Protocol: Structure-Based Pharmacophore Modeling

This protocol assumes a high-resolution crystal structure of the target protein in complex with a this compound analog is available from a source like the Protein Data Bank (PDB).

Step 5.1: Protein and Ligand Preparation

-

Causality: Raw PDB structures often lack information essential for accurate interaction analysis (e.g., hydrogen atoms) and may contain artifacts from the crystallization process that must be removed.

-

Protocol:

-

Import Structure: Load the PDB file into a molecular modeling suite (e.g., MOE, Discovery Studio, Maestro).

-

Clean the Structure: Remove water molecules that are not involved in key interactions, as well as any co-solvents or ions not relevant to binding.

-

Protonate and Assign Charges: Add hydrogen atoms and assign partial charges to both the protein and the ligand using a standard force field (e.g., AMBER, CHARMm).

-

Step 5.2: Interaction Analysis and Feature Generation

-

Causality: The pharmacophore is a direct translation of the observed molecular interactions that are critical for binding affinity.

-

Protocol:

-

Identify Key Interactions: Visually and computationally analyze the interactions between the bound ligand and the protein's active site. Note specific hydrogen bonds, hydrophobic contacts, and aromatic (pi-pi or T-shaped) interactions.

-

Generate Features: Automatically generate pharmacophore features based on these interactions. For example:

-

A hydrogen bond from a protein backbone NH to the ligand's nitrile nitrogen generates an HBA feature.

-

A cyclopropyl group fitting into a greasy pocket lined with aliphatic residues (e.g., Val, Leu, Ile) generates a hydrophobic feature.

-

-

Refine the Model: Add exclusion volumes to the model. These are spheres that represent regions of space occupied by the protein, preventing screened molecules from clashing with the receptor.

-

Mandatory Validation: Ensuring Predictive Power

A pharmacophore model is only useful if it can reliably distinguish active compounds from inactive ones.[6] Rigorous validation is a non-negotiable step.

Table 1: Key Pharmacophore Validation Metrics

| Metric | Description | Purpose |

| Test Set Enrichment | The model is used to screen a database containing the known active test set compounds and a much larger set of decoy (presumed inactive) molecules. | Measures the model's ability to preferentially identify active compounds over decoys. A good model will rank the actives highly in the screening results. |

| Fischer's Randomization | The biological activity data of the training set is scrambled, and new pharmacophore models are generated. This is repeated many times (e.g., 99 times). | Verifies that the original model is not due to a chance correlation in the data. The statistical significance of the original model should be >95%. |

| Güner-Henry (GH) Score | A scoring function that combines multiple parameters, including the percentage of actives found in a database, the percentage of hits in the active set, and an enrichment factor. | Provides a single, comprehensive score to assess the quality of the model in a virtual screening context. A score > 0.7 is generally considered good. |

Application in Drug Discovery

A validated pharmacophore model is a powerful query for identifying new lead compounds.

7.1: Virtual Screening

-

Objective: To identify novel and structurally diverse hits from large chemical libraries (e.g., ZINC, Enamine REAL).[13]

-

Workflow:

-

The 3D pharmacophore model is used as a filter.

-

A database of millions of purchasable or synthesizable compounds, each with pre-calculated 3D conformers, is screened.

-

Only molecules that can adopt a conformation matching the pharmacophore query's features and constraints are retained as "hits."

-

These hits are then typically subjected to further filtering (e.g., Lipinski's Rule of Five, ADMET prediction) and molecular docking for final prioritization.[3]

-

Caption: The virtual screening cascade using a pharmacophore model.

7.2: Lead Optimization

The pharmacophore model provides a clear rationale for chemical modifications. If the model indicates a specific region requires a hydrogen bond donor, synthetic efforts can be focused on introducing moieties like -OH or -NH2 at that vector on the this compound scaffold, guiding a more efficient and rational lead optimization campaign.[14]

Conclusion

Pharmacophore modeling of this compound analogs is a scientifically rigorous and resource-efficient strategy in modern drug discovery. By systematically preparing data, choosing the appropriate modeling technique, and performing stringent validation, researchers can develop powerful predictive models. These models serve as invaluable tools for identifying novel chemical matter and rationally guiding the optimization of lead compounds, ultimately shortening the timeline and increasing the probability of success in developing new therapeutics.

References

-

Schaller, D., Šribar, D., Noonan, T., & Ecker, G. F. (2020). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 25(19), 4525. [Link]

-

Kaser, S., Skov, T., Thallinger, G. G., & Liedl, K. R. (2022). Applications of the Novel Quantitative Pharmacophore Activity Relationship Method QPhAR in Virtual Screening and Lead-Optimisation. Pharmaceuticals, 15(9), 1122. [Link]

-

Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & Al-Suwaidan, I. A. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Molecular Structure, 1276, 134771. [Link]

-

Scarpino, A., Ferla, S., & Brancale, A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Biomedicines, 10(6), 1239. [Link]

-

Rani, S., Kumar, R., & Singh, D. B. (2022). A Combination of Pharmacophore-Based Virtual Screening, Structure-Based Lead Optimization, and DFT Study for the Identification of S. epidermidis TcaR Inhibitors. International Journal of Molecular Sciences, 23(10), 5732. [Link]

-

Vuorinen, A., & Schuster, D. (2015). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. Methods, 71, 129-142. [Link]

-

Yalçın, T. (2020). Role of Pharmacophores in Virtual Screening and Drug Discovery. In New Approaches in Drug Discovery and Early Development. IntechOpen. [Link]

-

BioSolveIT. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. BioSolveIT GmbH. [Link]

-

Ocak, Z., & Er, M. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 565-580. [Link]

-

Anonymous. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

-

Wang, Y., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 117054. [Link]

-

ResearchGate. (n.d.). Structure of medicinal compounds containing nicotinonitrile and pyridine groups. ResearchGate. [Link]

-

Fiveable. (n.d.). Pharmacophore modeling. Fiveable. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships (SAR). Drug Design Org. [Link]

-

Jorgensen, W. L., & Tirado-Rives, J. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 848328. [Link]

-

Barreca, M. L., et al. (2003). Pharmacophore modeling as an efficient tool in the discovery of novel noncompetitive AMPA receptor antagonists. Journal of Chemical Information and Computer Sciences, 43(2), 651-655. [Link]

-

Bioinformatics Insight. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. [Link]

-

Khan, A., et al. (2021). Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 Mpro. Molecules, 26(6), 1608. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of the Novel Quantitative Pharmacophore Activity Relationship Method QPhAR in Virtual Screening and Lead-Optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Combination of Pharmacophore-Based Virtual Screening, Structure-Based Lead Optimization, and DFT Study for the Identification of S. epidermidis TcaR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fiveable.me [fiveable.me]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Heterocyclic Compounds

Introduction: The Central Role of Heterocycles in Modern Drug Discovery

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, representing a cornerstone of modern drug development.[1] These organic molecules, containing at least one atom other than carbon within a ring structure, are prevalent in over 85% of all biologically active chemical entities.[2] Their significance stems from their immense structural diversity and their ability to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids.[1][3] The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties that medicinal chemists can leverage to fine-tune a molecule's potency, selectivity, solubility, and metabolic stability.[1][2]

The journey from a novel heterocyclic compound synthesized in a lab to a life-saving therapeutic is a rigorous, multi-stage process. At the heart of this journey lies biological activity screening—a systematic approach to identify and characterize the pharmacological properties of new chemical entities. This guide, designed for researchers and drug development professionals, provides a technical overview of the principles, methodologies, and strategic considerations involved in designing and executing a robust screening cascade for novel heterocyclic compounds. We will move beyond simple procedural lists to explore the scientific rationale behind experimental choices, ensuring a deep, actionable understanding of the screening process.

Part 1: Designing a Robust Screening Cascade

A screening cascade is a hierarchical and logical sequence of assays designed to efficiently sift through a large number of compounds to identify those with the highest potential to become a drug.[4] This tiered approach is essential for managing resources effectively, minimizing costs, and making swift, data-driven decisions.[5] The cascade filters compounds through progressively more complex and biologically relevant assays, ensuring that only the most promising candidates advance.[4][6]

The design of a successful cascade begins with a clear definition of the desired attributes of the final drug candidate, often referred to as the Target Product Profile (TPP).[5] Key questions to address include the desired potency, selectivity against related targets, and the need for specific properties like cell permeability or blood-brain barrier penetration.[5]

The cascade is typically structured into three main phases:

-

Primary Screening: High-throughput screening (HTS) of a large compound library to identify initial "hits."

-

Secondary Screening: Confirmation and characterization of hits to eliminate false positives and prioritize compounds based on potency and selectivity.

-

Tertiary Screening & MoA Studies: In-depth analysis of confirmed leads in more physiologically relevant models and elucidation of their mechanism of action (MoA).

Part 2: Primary Screening - The Broad Search for 'Hits'

The initial phase of the screening cascade is a high-throughput screen (HTS), a process that uses automation and robotics to rapidly test thousands to millions of compounds.[7][8] The goal of HTS is not to fully characterize compounds, but to quickly identify "hits"—compounds that show a desired biological activity at a single, relatively high concentration.[9][10]

Assay Development and Validation

Before screening a library, a robust and reliable assay must be developed. This is arguably the most critical step, as the quality of the HTS data is entirely dependent on the quality of the assay. For anticancer drug discovery, a common primary HTS assay is a cell viability assay, which measures the general health of cancer cells after exposure to the test compounds.[11]

Expert Insight: The choice between a biochemical assay (using isolated proteins) and a cell-based assay is a key strategic decision.[12] Biochemical assays are often simpler and less prone to artifacts, directly measuring a compound's effect on its molecular target.[12][13] However, they provide no information on cell permeability or off-target effects. Cell-based assays offer a more physiologically relevant context, assessing a compound's effect within a living system, but can be more complex to interpret.[13][14][15] For novel heterocyclic compounds with unknown mechanisms, a phenotypic, cell-based assay (like a cell viability assay) is often a pragmatic starting point.

A crucial metric for HTS assay validation is the Z'-factor , a statistical parameter that quantifies the separation between the signals of the positive and negative controls. An assay with a Z'-factor greater than 0.5 is generally considered excellent for HTS.[7]

Featured Protocol: MTT Cell Viability Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[16][17] Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[16] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[16]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells of interest (e.g., MCF-7 for breast cancer) into 96- or 384-well microplates at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Addition: Treat the cells with the novel heterocyclic compounds from the library, typically at a final concentration of 10-20 µM. Include vehicle controls (e.g., DMSO) and positive controls (a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plates for a period relevant to the cell doubling time, usually 48-72 hours.

-

MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]

-

Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16]

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Hit Identification: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that reduce viability below a predefined threshold (e.g., 50% inhibition) are declared "hits."

Part 3: Secondary Screening - From 'Hits' to Validated 'Leads'

Hits identified in the primary screen require further investigation to confirm their activity, eliminate false positives, and prioritize them for further development. This is the role of secondary screening.

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the hits, often using freshly sourced compound powder, to ensure the initial activity was not an artifact. Confirmed hits are then subjected to dose-response analysis to determine their potency.[18] This involves testing the compound over a range of concentrations (typically using serial dilutions) to generate a dose-response curve.[19]

From this curve, the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value is calculated.[20][21] This value represents the concentration of the compound required to produce 50% of its maximal effect and is a key measure of potency.[20] A lower IC50 value indicates a more potent compound.[4][20]

| Compound ID | Primary Screen (% Inhibition @ 10µM) | Confirmed IC50 (µM) | Selectivity Index (SI) |

| HET-001 | 95.2 | 0.15 | 133 |

| HET-002 | 68.4 | 5.2 | 3.8 |

| HET-003 | 88.1 | 0.89 | 45 |

| HET-004 | 55.9 | 12.5 | < 1 |

| HET-005 | 91.5 | 25.1 (False Positive) | N/A |

Table 1: Example data from a screening cascade. The Selectivity Index (SI) is calculated as (IC50 in normal cells / IC50 in cancer cells). A higher SI is desirable.

Selectivity and Specificity Screening

A critical step in lead validation is assessing a compound's selectivity. Selectivity refers to a drug's ability to preferentially bind to its intended target over other, often related, targets.[22] Specificity is an ideal state where a drug binds exclusively to one target, which is rarely achieved in practice.[22] Poor selectivity can lead to off-target effects and toxicity.[23]

To assess this, confirmed hits are tested against a panel of related targets (e.g., other kinases if the primary target is a kinase) or in a non-cancerous, healthy cell line to determine cytotoxicity. The ratio of the IC50 in the healthy cell line to the IC50 in the cancer cell line provides a "selectivity index," with higher values indicating a better therapeutic window.

Part 4: Mechanism of Action (MoA) Elucidation

Once a potent and selective lead compound is identified, understanding its Mechanism of Action (MoA) becomes a priority.[24] MoA studies investigate how a drug produces its effect at the molecular level, which is crucial for optimizing the drug and predicting its effects in humans.[25]

This phase often involves a combination of techniques:

-

Target Identification: For compounds discovered through phenotypic screens, identifying the direct molecular target is a key challenge.[26] Methods like affinity chromatography, cellular thermal shift assays (CETSA), and computational approaches can be employed.[26][27]

-

Biochemical Assays: Once a target is identified (e.g., a specific enzyme), biochemical assays are used to confirm direct interaction and inhibition.[28]

-

Cellular Pathway Analysis: Researchers investigate the downstream effects of the compound on cellular signaling pathways. This can involve techniques like Western blotting to measure protein phosphorylation or reporter gene assays to assess the activity of specific transcription factors.[28]

Conclusion

The biological activity screening of novel heterocyclic compounds is a foundational element of modern drug discovery. It is a systematic, data-driven process that requires a blend of high-throughput automation, robust assay design, and deep biological insight. By employing a logical screening cascade, researchers can efficiently navigate the vast chemical space of heterocyclic chemistry to identify and validate promising lead compounds. This guide has outlined the core principles and technical considerations for this process, from the initial broad search for hits to the detailed characterization of a lead's mechanism of action. A well-designed and meticulously executed screening strategy is the surest path to translating novel chemical matter into the next generation of therapeutics.

References

-

Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview. Retrieved from [Link]

-

Coussens, N. P., et al. (n.d.). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. eScholarship, University of California. Retrieved from [Link]

-

n.a. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Relevant Software. Retrieved from [Link]

-

Reaction Biology. (n.d.). Drug Discovery and Development Overview. Retrieved from [Link]

-

Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3977. Retrieved from [Link]

-

National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program. Retrieved from [Link]

-

Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]

-

Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved from [Link]

-

Columbia Systems Biology. (2015, July 24). New Algorithm Accurately Predicts Drug Mechanism of Action. Retrieved from [Link]

-

n.a. (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development. LinkedIn. Retrieved from [Link]

-

Käding, P. (2024, May 19). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. ResearchGate. Retrieved from [Link]

-

MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

-

Ramot. (n.d.). High Throughput Screening (HTS) of Novel Bioactive Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

-

PubMed. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

-

News-Medical.Net. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

-

Patsnap. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?. Retrieved from [Link]

-

BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

-

Sannova. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

-

Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

-

PubMed. (n.d.). Assay Guidance Manual [Internet]. Retrieved from [Link]

-

ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Example of a drug discovery test cascade for identifying small-molecule.... Retrieved from [Link]

-

Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved from [Link]

-

PubMed Central. (n.d.). Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

RPubs. (2018, April 9). Dose-Response Curve Analysis. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

-

Lin, E. H., et al. (2013). Identifying mechanism-of-action targets for drugs and probes. PNAS, 110(5), 1932–1937. Retrieved from [Link]

-

University of Florida. (n.d.). Target Identification and Mode of Action Studies. Retrieved from [Link]

-

PubMed. (n.d.). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Retrieved from [Link]

-

ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

-

Altabrisa Group. (2025, July 23). Differentiating Selectivity Vs Specificity in Pharmacology. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. Retrieved from [Link]

-

PubMed Central. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Retrieved from [Link]

-

Neurosnap. (2025, November 11). Binder Selectivity and Specificity: Fundamental Principles in Molecular Design. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. Drug Discovery and Development Overview — Drug Discovery and Biotech [drugdiscoveryandbiotech.com]

- 5. international-biopharma.com [international-biopharma.com]

- 6. researchgate.net [researchgate.net]

- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. lifescienceglobal.com [lifescienceglobal.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. towardsdatascience.com [towardsdatascience.com]

- 21. RPubs - Dose-Response Curve Analysis [rpubs.com]

- 22. altabrisagroup.com [altabrisagroup.com]

- 23. neurosnap.ai [neurosnap.ai]

- 24. researchgate.net [researchgate.net]

- 25. Identifying mechanism-of-action targets for drugs and probes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 27. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

Discovery of Novel Kinase Inhibitors Featuring a Cyclopropyl Moiety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become one of the most important classes of modern therapeutics.[1][2] Within the medicinal chemist's toolkit, certain structural motifs consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The cyclopropyl ring is a prime example of such a scaffold, prized for its unique stereoelectronic properties that can confer significant advantages in drug design.[3][4] This guide provides a comprehensive technical overview of the discovery and development of novel kinase inhibitors incorporating a cyclopropyl moiety. We will explore the rationale behind its use, delve into the intricacies of the discovery workflow—from hit identification to lead optimization—and present field-proven experimental protocols and design strategies.

The Strategic Advantage of the Cyclopropyl Moiety in Kinase Inhibitor Design

The three-membered carbocycle of the cyclopropyl group, while seemingly simple, possesses a unique combination of rigidity and electronic character that makes it highly valuable in inhibitor design.[4][5] Its incorporation into a drug candidate is a deliberate choice aimed at enhancing multiple pharmacological parameters.

Unique Physicochemical and Stereoelectronic Properties

The strained nature of the cyclopropane ring imparts significant sp² character to its C-C bonds, making it behave somewhat like a double bond. This electronic feature, combined with its rigid, three-dimensional structure, allows it to serve as a conformational constraint, locking flexible molecules into a bioactive conformation and thereby reducing the entropic penalty of binding to the target kinase.

A key insight into its utility came from the development of p38α MAP kinase inhibitors, where the rational substitution of an N-methoxy group with an N-cyclopropyl group was a pivotal discovery. Unlike other alkyl groups, the sp² character of the cyclopropyl ring was found to enhance the hydrogen-bonding capabilities of the adjacent amide NH group, a critical interaction in the kinase hinge region.[6]

Impact on Pharmacokinetics and Metabolic Stability

The cyclopropyl group is often employed to improve a compound's metabolic profile. It can block sites of oxidative metabolism, thereby increasing the drug's half-life. Furthermore, its compact and lipophilic nature can favorably modulate a compound's solubility and permeability, leading to an improved overall pharmacokinetic (PK) profile, as was demonstrated in the discovery of the clinical candidate BMS-582949.[6]

The Discovery Engine: A Workflow for Novel Cyclopropyl Kinase Inhibitors

The path from an initial concept to a clinical candidate is a systematic, multi-stage process. The following workflow illustrates the key phases, emphasizing the causality behind experimental choices and the integration of computational and empirical data.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pure.psu.edu [pure.psu.edu]

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Nicotinonitriles: A Medicinal Chemistry Perspective

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous marketed drugs.[1][2][3] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity. However, the ultimate success of any drug candidate hinges not just on its potency, but on a delicate balance of physicochemical properties that govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth exploration of the core physicochemical properties of substituted nicotinonitriles, offering researchers and drug development professionals a framework for rational design and optimization. We will delve into the causality behind experimental choices, provide validated protocols for property determination, and analyze structure-property relationships to empower the design of superior drug candidates.

The Strategic Importance of Physicochemical Properties in Nicotinonitrile Drug Design

The journey from a potent "hit" to a viable drug candidate is a multi-parameter optimization challenge.[1][4] For nicotinonitrile-based compounds, understanding and engineering their physicochemical properties is paramount. These properties are not independent variables but are deeply interconnected, influencing everything from how a compound dissolves to how it interacts with metabolic enzymes.

-

Drug-Likeness and the Rule of Five: A foundational concept in medicinal chemistry is "drug-likeness," often initially assessed using Lipinski's Rule of Five.[5][6][7] This rule provides a simple heuristic for evaluating the potential for oral bioavailability based on properties like molecular weight, lipophilicity, and hydrogen bonding capacity.[5][6] While not an absolute law, it serves as an essential guardrail in early-stage design to avoid physicochemical space associated with poor absorption and permeability.[7][8]

-